N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.25 g/mol This compound belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) typically involves the reaction of benzimidazole with dimethylamine and a suitable carboxylating agent. One common method is the reaction of benzimidazole with dimethylamine and carbon dioxide under high pressure and temperature conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in pathogens and cancer cells . The compound may also interact with cellular receptors and signaling pathways, modulating various biological activities.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) can be compared with other similar benzimidazole derivatives, such as:
1-Phenyl-1H-benzimidazole: Known for its antifungal and antibacterial activities.
5,6-Dichloro-1H-benzimidazole hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals.
1-Benzoyl-1H-benzimidazole: Studied for its potential anticancer properties.
Eigenschaften
Molekularformel |
C10H11N3O |
---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N,N-dimethylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-12(2)10(14)13-7-11-8-5-3-4-6-9(8)13/h3-7H,1-2H3 |
InChI-Schlüssel |
JMGJGTZZTCPQTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N1C=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.